

LY294002: A Technical Guide to Solubility and Application in Cell Culture

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: LYIA

Cat. No.: B1148097

[Get Quote](#)

This guide provides an in-depth overview of the solubility characteristics of LY294002, a potent and selective inhibitor of phosphoinositide 3-kinases (PI3Ks), in DMSO and cell culture media. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a summary of its mechanism of action.

Introduction to LY294002

LY294002 (2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one) is a cell-permeable, reversible, and highly selective inhibitor of the PI3K pathway.^[1] It acts by competitively targeting the ATP-binding site of the p110 catalytic subunits of Class I PI3Ks (α , β , and δ).^[1] This action blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical step for the activation of downstream effectors like Akt (also known as Protein Kinase B, PKB).^{[2][3]} By inhibiting the PI3K/Akt signaling cascade, LY294002 effectively modulates fundamental cellular processes including cell proliferation, survival, apoptosis, and autophagy, making it an invaluable tool in cancer biology and related fields.^{[1][4]}

Solubility Profile

LY294002 is a hydrophobic compound, rendering it insoluble in water.^[1] Its solubility is significantly higher in organic solvents, with DMSO being the most common choice for preparing concentrated stock solutions for in vitro studies.

Quantitative Solubility Data

The following table summarizes the solubility of LY294002 in various solvents as reported by different suppliers. It is important to note that slight variations may exist between batches.

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Source
DMSO	80 mg/mL	260.29 mM	[5]
DMSO	36 mg/mL	~117.1 mM	[6]
DMSO	25 mg/mL	~81.3 mM	[7][8]
DMSO	≥15.37 mg/mL	≥50 mM	[1][9]
Ethanol	50 mg/mL	162.69 mM	[10]
Ethanol	25 mg/mL	~81.3 mM	[7][8]
Ethanol	16.5 mg/mL	~53.7 mM	[6]
Ethanol	≥13.55 mg/mL	≥44.1 mM	[1]
Dimethyl Formamide	25 mg/mL	~81.3 mM	[6]
PBS (pH 7.2)	~0.05 µg/mL	~0.16 µM	[6]
1:1 DMSO:PBS (pH 7.2)	~0.5 mg/mL	~1.63 mM	[6]

Note: The molecular weight of LY294002 is 307.3 g/mol .[6][9]

Experimental Protocols

Accurate and reproducible experimental results depend on the correct preparation and handling of LY294002 solutions.

Preparation of Concentrated Stock Solution in DMSO

- Weighing: Accurately weigh the desired amount of LY294002 crystalline solid. For example, to prepare a 10 mM stock solution, use 1.5 mg of the compound.[7][8]

- **Dissolution:** Add the appropriate volume of fresh, high-quality DMSO. To make a 10 mM stock from 1.5 mg, add 488 μ l of DMSO.[7][8] For a 50 mM stock, reconstitute 1.5 mg in 98 μ l of DMSO.[7][8]
- **Solubilization:** To ensure complete dissolution, it may be necessary to warm the tube to 37°C for 10 minutes and/or vortex or sonicate the solution briefly.[1][11]
- **Sterilization:** For cell culture applications, filter-sterilize the stock solution using a 0.22 μ m syringe filter compatible with DMSO.[1]

Storage of Stock Solution

- **Temperature:** Store the DMSO stock solution in aliquots at -20°C.[7][8][9]
- **Stability:** In lyophilized form, the compound is stable for at least 24 months.[7][8] Once dissolved in DMSO, the solution is stable for up to 3-6 months.[7][8][9]
- **Freeze-Thaw Cycles:** It is critical to avoid repeated freeze-thaw cycles to prevent degradation and maintain the potency of the compound.[1][7][8][9]

Preparation of Working Solution in Cell Culture Media

LY294002 has very low solubility in aqueous media.[9] Therefore, working solutions must be prepared by diluting the concentrated DMSO stock into the cell culture medium immediately before use.

- **Thawing:** Thaw a single aliquot of the frozen DMSO stock solution at room temperature.
- **Dilution:** Dilute the stock solution directly into the pre-warmed cell culture medium to achieve the desired final concentration. For example, to achieve a final concentration of 10 μ M from a 10 mM stock, perform a 1:1000 dilution (e.g., add 10 μ L of stock to 10 mL of medium).
- **Vehicle Control:** It is crucial to maintain the final concentration of DMSO below 0.1% (v/v) in the culture wells, as higher concentrations can have physiological effects on the cells.[1][6][9] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.

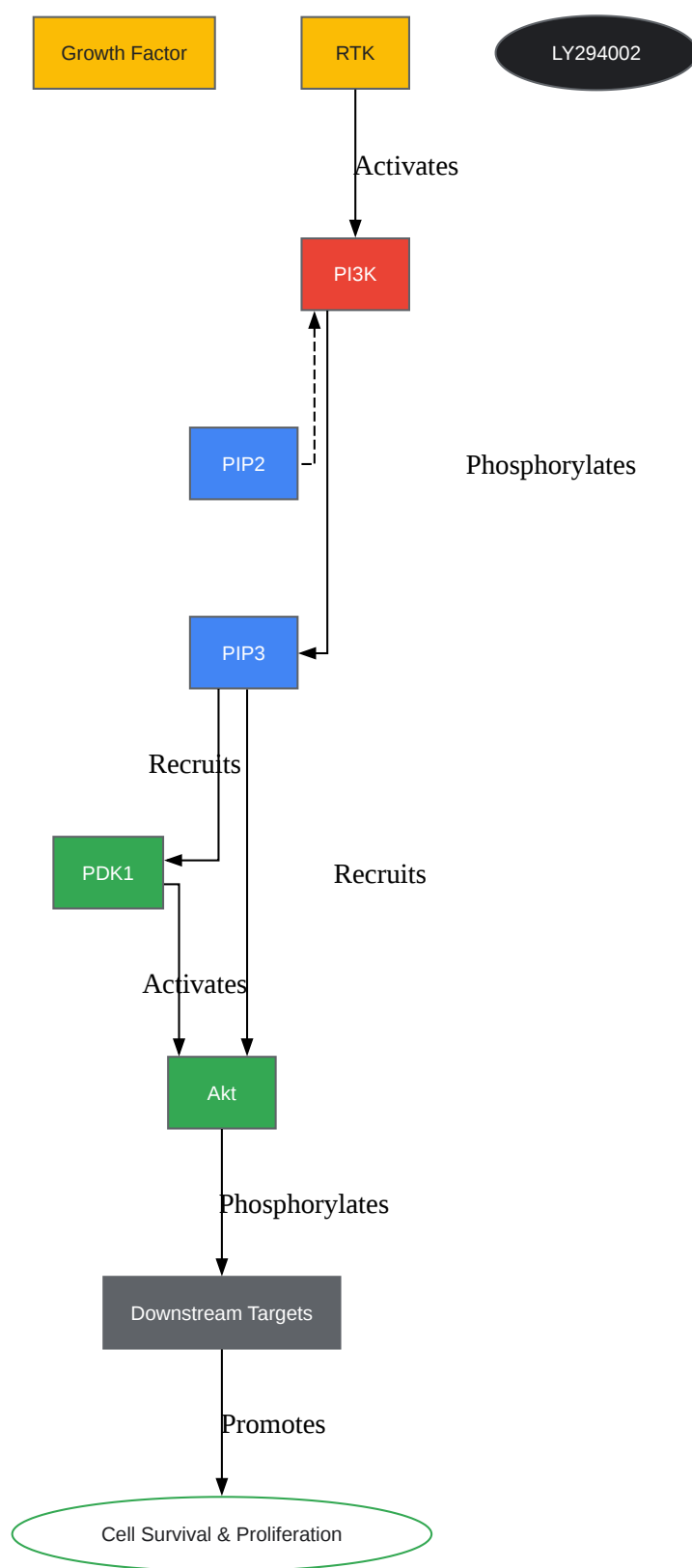
Application in Cell-Based Assays

- **Working Concentration:** The effective concentration of LY294002 can vary depending on the cell line and the specific experimental goals. Typical working concentrations range from 1 μM to 50 μM .^{[1][11]} A common concentration used to abolish PI3K activity is 50 μM .^[7] For radiosensitization studies, concentrations of 10-25 μM have been used.^[12]
- **Incubation Time:** For many applications, a pre-incubation period of 30-60 minutes before stimulation or other treatments is recommended to ensure adequate inhibition of PI3K.^{[7][8]} ^[13] The total treatment duration can range from a few hours to 72 hours, depending on the endpoint being measured (e.g., protein phosphorylation, apoptosis, cell proliferation).^{[1][11]}

Visualizing Mechanism and Workflow

The PI3K/Akt Signaling Pathway

The diagram below illustrates the canonical PI3K/Akt signaling pathway and highlights the inhibitory action of LY294002. Growth factor signaling activates PI3K, which then phosphorylates PIP2 to generate PIP3. This recruits Akt to the cell membrane where it is activated by PDK1. Activated Akt then phosphorylates numerous downstream targets to regulate cell survival and proliferation.

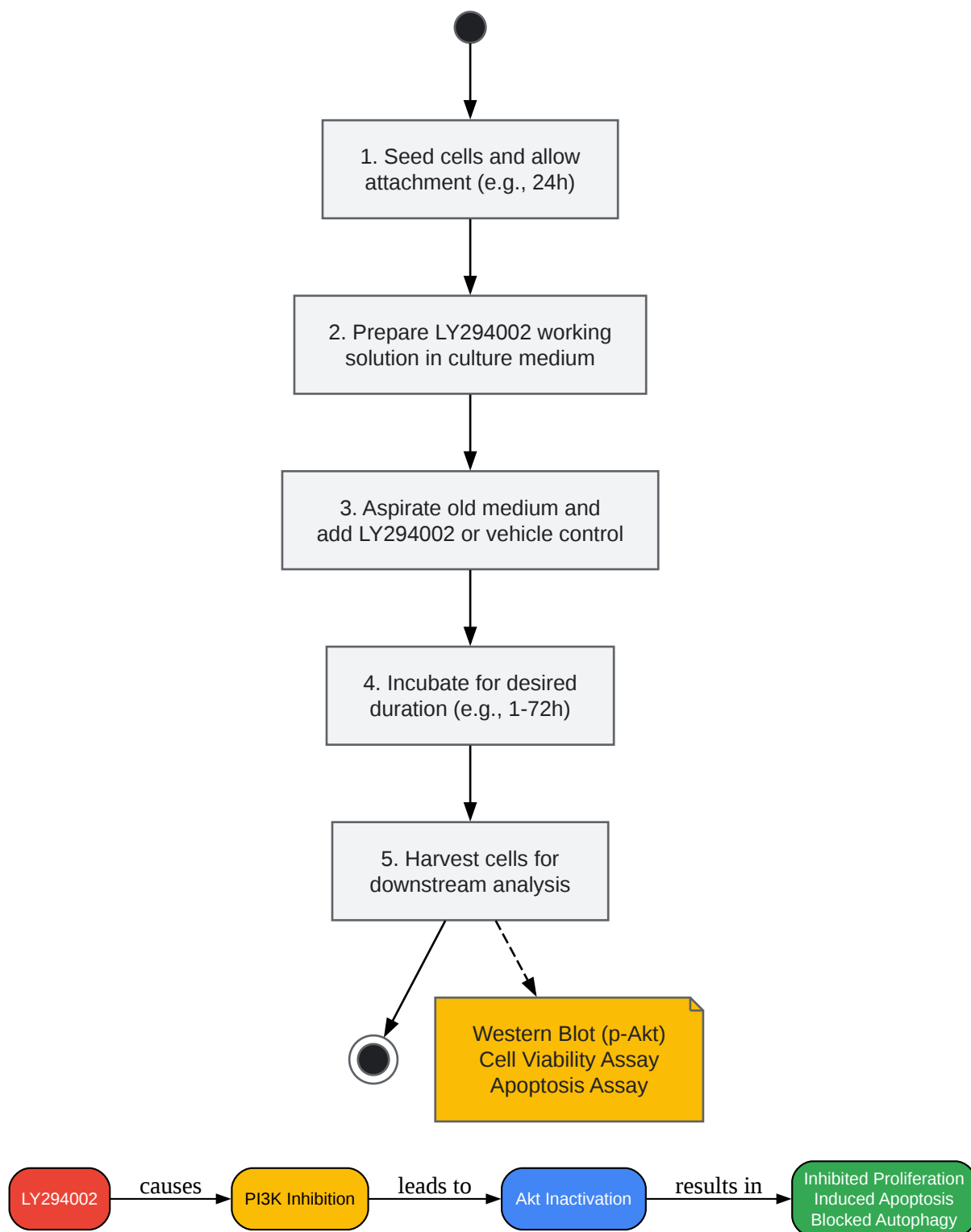


[Click to download full resolution via product page](#)

Caption: Inhibition of the PI3K/Akt pathway by LY294002.

Experimental Workflow for Cell Treatment

This workflow diagram outlines the standard procedure for treating cultured cells with LY294002 to assess its biological effects.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. luteinizing-hormone-releasing-hormone-human-acetate-salt.com [luteinizing-hormone-releasing-hormone-human-acetate-salt.com]
- 2. researchgate.net [researchgate.net]
- 3. PI3K/AKT/MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. LY294002 (#9901) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 8. LY294002 | Cell Signaling Technology [cellsignal.com]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. apexbt.com [apexbt.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. 2.8. Cell treatments [bio-protocol.org]
- To cite this document: BenchChem. [LY294002: A Technical Guide to Solubility and Application in Cell Culture]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148097#ly294002-solubility-in-dms0-and-cell-culture-media]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com